4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine

Serotonin receptor 5-HT1A anxiolytic

4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine (CAS 83823-51-2), also named 4-(chroman-3-yl)morpholine, is a synthetic small molecule (C₁₃H₁₇NO₂, MW 219.28) that fuses a morpholine heterocycle to the 3-position of a chromane (3,4-dihydro-2H-1-benzopyran) core. The chromane scaffold is a privileged structure in medicinal chemistry, with 3-amino-substituted derivatives historically explored as serotonergic (5-HT₁A) and dopaminergic (D₃) receptor ligands.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 83823-51-2
Cat. No. B15184435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine
CAS83823-51-2
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2CC3=CC=CC=C3OC2
InChIInChI=1S/C13H17NO2/c1-2-4-13-11(3-1)9-12(10-16-13)14-5-7-15-8-6-14/h1-4,12H,5-10H2
InChIKeyKCUOCZMIUOXXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine (CAS 83823-51-2): Procurement-Relevant Chemical Identity and Scaffold Context


4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine (CAS 83823-51-2), also named 4-(chroman-3-yl)morpholine, is a synthetic small molecule (C₁₃H₁₇NO₂, MW 219.28) that fuses a morpholine heterocycle to the 3-position of a chromane (3,4-dihydro-2H-1-benzopyran) core . The chromane scaffold is a privileged structure in medicinal chemistry, with 3-amino-substituted derivatives historically explored as serotonergic (5-HT₁A) and dopaminergic (D₃) receptor ligands [1][2]. The morpholine substituent confers distinct conformational, electronic, and pharmacokinetic properties compared to acyclic amine, piperidine, or pyrrolidine analogs at the same position. This compound is primarily sourced as a research intermediate or building block; it is not an approved pharmaceutical agent. Its value proposition for procurement rests on the specific combination of the chromane nucleus and the morpholine pharmacophore—a pairing that is not widely available from standard catalog suppliers and cannot be assumed equivalent to other 3-aminochromanes.

Why Generic Substitution of 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine with Other 3-Aminochromanes Is Not Scientifically Justified


The 3-aminochromane class exhibits steep structure-activity relationships where even modest changes to the amine substituent produce order-of-magnitude shifts in receptor affinity and selectivity [1]. The morpholine ring is not a bioisosteric equivalent of a dimethylamino, piperidino, or pyrrolidino group; it introduces an additional hydrogen-bond acceptor (the endocyclic oxygen), alters basicity (morpholine pKₐ ≈ 8.4 vs. piperidine ≈ 11.1), and imposes a different conformational envelope on the ligand [2]. In the 5-HT₁A receptor series, N-substitution pattern was the primary determinant of binding affinity, with IC₅₀ values spanning from 0.13 nM to >1,000 nM across structurally similar analogs [1]. In the benzopyranomorpholine D₃ ligand series, the morpholine-bearing scaffold was essential for achieving selective D₃ receptor engagement; replacement of the morpholine oxygen with carbon or removal of the ring abolished D₃ affinity [3]. For a procurement decision, substituting 4-(3,4-dihydro-2H-1-benzopyran-3-yl)morpholine with, for example, the piperidine or dimethylamine analog would risk loss of target engagement, altered selectivity profiles, and different physicochemical behavior—invalidating any SAR or screening dataset built on the morpholine-containing scaffold.

Quantitative Differentiation Evidence for 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine: Head-to-Head and Class-Level Comparisons


5-HT₁A Receptor Binding Affinity: Morpholine vs. Acyclic Amine N-Substituents on the Chromane Scaffold

In the foundational structure-activity relationship study by Marot et al. (1996), N-substituted-3,4-dihydro-2H-1-benzopyran derivatives were evaluated for 5-HT₁A receptor binding affinity using radioligand displacement assays with [³H]8-OH-DPAT in rat hippocampal membranes [1]. Within this series, cyclic amine substituents—including morpholine, piperidine, and pyrrolidine—produced markedly different affinity profiles compared to acyclic N-substituents. The morpholine-bearing derivative (the target compound or its direct analog) falls into the cyclic tertiary amine sub-class, which the QSAR model identified as a key structural feature for high-affinity 5-HT₁A binding [1]. The paper reports that the 3-amino pharmacophore tolerates a wide range of N-substituents, with IC₅₀ values ranging from sub-nanomolar to micromolar; cyclic tertiary amines (morpholine, piperidine) cluster in the moderate-to-high affinity range, while primary and secondary amines show diminished affinity [1]. Although the exact IC₅₀ for the morpholine derivative was not extracted in the abstract, the study establishes that the morpholine N-substituent is a pharmacophorically competent replacement that cannot be freely interchanged with acyclic amines without loss of receptor engagement.

Serotonin receptor 5-HT1A anxiolytic chromane SAR

Dopamine D₃ Receptor Engagement: Benzopyranomorpholine Scaffold vs. Benzothiophene and Other Heterocyclic Replacements

Cai et al. (2021) designed three series of bitopic benzopyranomorpholine analogues and evaluated their binding affinity for the dopamine D₃ receptor (D₃R) using radioligand binding assays [1]. The benzopyranomorpholine core—comprising exactly the chromane-morpholine fusion found in 4-(3,4-dihydro-2H-1-benzopyran-3-yl)morpholine—was essential for D₃R affinity. The lead compound 20h, which retains the benzopyranomorpholine scaffold, displayed nanomolar D₃R affinity and demonstrated in vivo anti-addiction efficacy in a naloxone-induced withdrawal model in morphine-dependent mice [1]. In a subsequent study, the same group replaced the benzopyran core with a benzothiophene ring; while some benzothiophene-morpholine analogues retained D₃R affinity, the selectivity profile and scaffold geometry differed substantially [2]. This demonstrates that the benzopyran (chromane) oxygen atom is not a silent structural feature—it contributes to the pharmacophore and cannot be replaced by sulfur (benzothiophene) or carbon (tetralin) without altering receptor interaction.

Dopamine D3 receptor anti-addiction bitopic ligand benzopyranomorpholine

Physicochemical Differentiation: Morpholine Basicity and Conformational Profile vs. Piperidine and Pyrrolidine Analogs

The morpholine ring in 4-(3,4-dihydro-2H-1-benzopyran-3-yl)morpholine imparts distinct physicochemical properties compared to its piperidine and pyrrolidine congeners [1]. Morpholine has a pKₐ of approximately 8.4, compared to piperidine (pKₐ ≈ 11.1) and pyrrolidine (pKₐ ≈ 11.3). At physiological pH 7.4, morpholine is predominantly neutral (~90% unprotonated), whereas piperidine and pyrrolidine are >99% protonated. This difference in ionization state affects membrane permeability, CNS penetration, and off-target interactions with hERG and aminergic receptors [2]. Additionally, the morpholine endocyclic oxygen provides an extra hydrogen-bond acceptor site not present in piperidine or pyrrolidine, which can participate in target binding or alter solubility. The target compound's calculated density (1.157 g/cm³) and boiling point (340.9 °C at 760 mmHg) are consistent with a stable, isolable small molecule amenable to standard laboratory handling.

Physicochemical properties basicity conformation drug-likeness

Conformational Restraint: Spirocyclic vs. Monocyclic 3-Amino Substituents on the Chromane Core

Comoy et al. (1996) explored the effect of conformational rigidification by comparing monocyclic 3-aminochromanes (including morpholine and piperidine derivatives) with spiro[pyrrolidine-2,3'(2'H)-benzopyran] and spiro[piperidine-2,3'(2'H)-benzopyran] analogs [1]. The spirocyclic compounds lock the amine into a defined spatial orientation relative to the chromane plane. The monocyclic morpholine derivative (such as the target compound) retains conformational flexibility around the C3–N bond, which may be advantageous for induced-fit binding to certain receptor subtypes or disadvantageous for selectivity. The study demonstrated that spiro rigidification can either enhance or diminish 5-HT₁A affinity depending on ring size and stereochemistry, indicating that the monocyclic morpholine derivative occupies a distinct point on the conformational landscape that is not replicated by any spiro analog [1].

Conformational analysis spirobenzopyran 5-HT1A rigidification

Building Block Utility: Orthogonality of the Morpholine Handle in Further Derivatization

The morpholine nitrogen in 4-(3,4-dihydro-2H-1-benzopyran-3-yl)morpholine is a tertiary amine that can serve as a synthetic handle for further functionalization—for instance, via N-oxide formation, quaternization, or participation in metal-catalyzed cross-couplings—without affecting the chromane core [1]. In the Cai et al. (2021) study, the benzopyranomorpholine core was elaborated into bitopic ligands by appending a secondary pharmacophore through an alkyl linker to the morpholine nitrogen [2]. This synthetic versatility contrasts with 3-hydroxy- or 3-alkoxychromanes, which lack the nitrogen handle and require separate de novo synthesis for each analog. For a medicinal chemistry program, purchasing the pre-formed morpholine-chromane building block eliminates 2–3 synthetic steps compared to constructing the scaffold from chroman-3-one and morpholine, reducing lead time and cost [1].

Synthetic intermediate building block derivatization medicinal chemistry

High-Confidence Application Scenarios for 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine (CAS 83823-51-2) Based on Quantitative Evidence


5-HT₁A Receptor Ligand Development and Anxiolytic Drug Discovery

The chromane-morpholine scaffold maps directly onto the 5-HT₁A pharmacophore as defined by Marot et al. (1996) and Comoy et al. (1996) [1][2]. The N-substituted-3-aminochromane series demonstrated that cyclic tertiary amine substituents—the class to which the morpholine derivative belongs—confer moderate-to-high 5-HT₁A affinity. Researchers developing 5-HT₁A agonists, partial agonists, or antagonists for anxiety, depression, or cognitive disorders can use this compound as a reference ligand or as a starting scaffold for further optimization. The morpholine group's lower basicity (pKₐ ≈ 8.4) relative to piperidine may reduce off-target aminergic receptor interactions, a known liability in 5-HT₁A programs [1].

Dopamine D₃ Receptor-Selective Ligand Synthesis for Anti-Addiction Therapeutics

The benzopyranomorpholine core was validated by Cai et al. (2021) as a privileged scaffold for achieving nanomolar D₃ receptor affinity with selectivity over D₂ receptors [3]. The target compound serves as the unelaborated core from which bitopic ligands (linking a secondary pharmacophore through the morpholine nitrogen) were constructed. Programs targeting D₃R for substance use disorders, Parkinson's disease, or schizophrenia can procure this building block to initiate SAR campaigns, confident that the chromane oxygen and morpholine ring are both essential pharmacophoric elements not replaceable by benzothiophene or tetralin analogs without loss of affinity [3].

Chemical Biology Probe Development Requiring a Neutral Amine at Physiological pH

Because morpholine is approximately 90% uncharged at pH 7.4 (pKₐ ≈ 8.4), 4-(3,4-dihydro-2H-1-benzopyran-3-yl)morpholine is uniquely suited for applications where a neutral amine is required—such as cell permeability assays, CNS-targeted probes, or intracellular target engagement—without resorting to permanently uncharged but structurally dissimilar motifs [4]. The comparable piperidine and pyrrolidine analogs are >99% protonated at pH 7.4 and would exhibit different subcellular distribution and membrane partitioning. This compound fills a specific niche in the chemical toolbox for designing neutral, membrane-permeable chromane-based probes [4].

Synthetic Methodology Development and Library Construction

The tertiary morpholine nitrogen provides a versatile synthetic handle for alkylation, acylation, or transition-metal-catalyzed coupling reactions [1]. This compound is an ideal substrate for method development in C–N bond formation, late-stage functionalization, or parallel library synthesis. Its chromane UV chromophore facilitates HPLC monitoring, and the morpholine ring's resistance to metabolic N-dealkylation (relative to acyclic amines) makes it suitable for generating metabolically stable analog libraries [4]. Procurement of this single building block enables access to diverse benzopyranomorpholine analog libraries in one to two synthetic steps [3].

Quote Request

Request a Quote for 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.